

Application Notes and Protocols for ZINC110492: Solubility and Stability Testing

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Compound of Interest		
Compound Name:	ZINC110492	
Cat. No.:	B15546604	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the aqueous solubility and chemical stability of the compound **ZINC110492** (ZINC;3,4-dioxocyclobutene-1,2-dithiolate). The following protocols are designed to be adaptable to various laboratory settings and analytical instrumentation.

Introduction to ZINC110492

ZINC110492 is a zinc-containing small molecule featuring a 3,4-dioxocyclobutene-1,2-dithiolate core. An understanding of its solubility and stability is paramount for its progression in drug discovery and development. Poor solubility can impede formulation and lead to erratic results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradation products. These protocols outline methods to quantify both the kinetic and thermodynamic solubility of **ZINC110492**, as well as its stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Solubility Testing Protocols

Solubility is a critical physicochemical property that influences a compound's absorption and distribution. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.



Kinetic Solubility Assessment via High-Throughput Screening (HTS)

Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution. It is a measure of how quickly a compound precipitates out of solution and is often used in early-stage drug discovery for rapid screening.[1][2][3]

Experimental Protocol: Nephelometric Method

- Preparation of Stock Solution: Prepare a 10 mM stock solution of ZINC110492 in 100% dimethyl sulfoxide (DMSO).
- Serial Dilutions: In a 96-well plate, perform serial dilutions of the **ZINC110492** stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 1 μ M).
- Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 μL) of each DMSO dilution to a clear-bottomed 96- or 384-well plate.
- Initiation of Precipitation: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline,
 PBS, pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.
- Incubation: Incubate the plate at room temperature (25°C) with gentle shaking for a defined period (e.g., 2 hours).[4]
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[2]
- Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

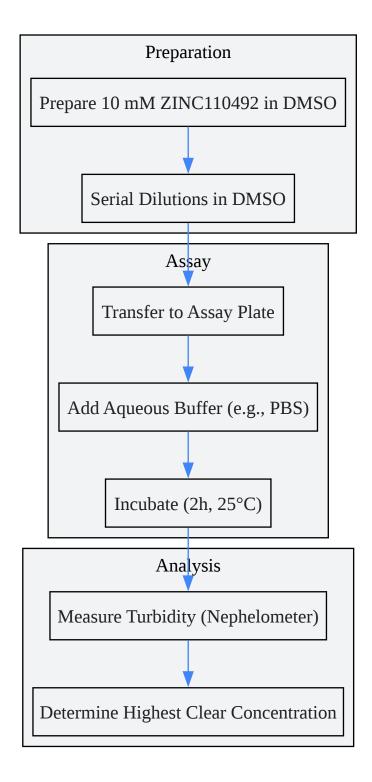
Data Presentation: Kinetic Solubility of **ZINC110492**



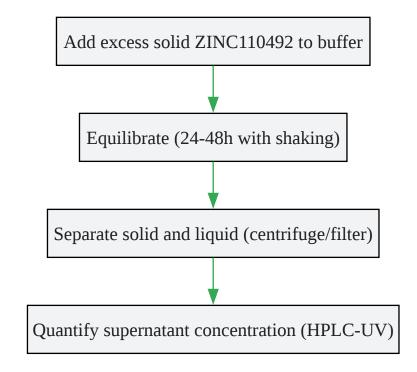
Concentration (μM)	Nephelometric Reading (NTU)	Observation
200	150.5	Precipitate
100	85.2	Precipitate
50	25.8	Precipitate
25	5.1	Clear
10	4.9	Clear
1	5.0	Clear
Buffer Control	4.8	Clear

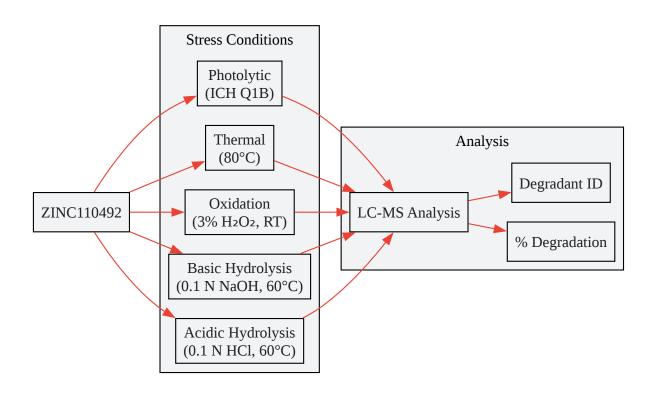
Note: Data presented is hypothetical and for illustrative purposes only.











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